5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol
Description
This compound is a pyrimidine derivative with a complex substitution pattern. Its molecular formula is C₃₂H₂₆ClFN₂S, and it has a molecular weight of 525.09 g/mol . The structure features:
- A 4-chlorophenyl group at position 5 of the pyrimidine ring.
- A 2'-fluoro-4'-propylbiphenyl substituent at position 2.
- A thiol (-SH) group at position 2.
The compound’s purity is reported to exceed 90% in commercial samples, and its synthesis likely involves coupling reactions between functionalized biphenyl and pyrimidine precursors . The fluorine and propyl groups in the biphenyl moiety may enhance lipophilicity, while the chlorine atom could influence electronic interactions in biological systems.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJAFHLAOPGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C33H25ClF4N2S
- Molecular Weight : 593.08 g/mol
- CAS Number : [61530238]
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Protein Interactions : The compound has been studied for its potential to inhibit interactions between anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are critical in cancer cell survival. Structure-based design strategies have shown that similar compounds can bind effectively to these proteins, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the pyrimidine and thiol groups is believed to enhance its interaction with microbial enzymes, disrupting their function .
- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Case Studies
- Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated significant inhibition against Bcl-2 with Ki values in the low micromolar range. This suggests that our compound may exhibit comparable binding affinities, making it a candidate for further development as a cancer therapeutic .
- Antimicrobial Efficacy : Research highlighted in MDPI indicated that certain derivatives showed promising results against oral infectious diseases, suggesting a potential application in treating infections caused by resistant strains .
- Cytotoxicity Assessment : A comparative analysis revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity across different cancer cell lines, with some showing selectivity towards specific types of tumors. This selectivity is crucial for minimizing side effects during treatment .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 4-[1,1'-Biphenyl]-4-yl-2-Pyrimidinethiol (CAS 477854-92-5)
- Molecular Formula : C₁₆H₁₂N₂S
- Molecular Weight : 264.3 g/mol .
- Key Differences :
- Lacks the 4-chlorophenyl and 2'-fluoro-4'-propylbiphenyl substituents.
- Simpler structure with only a biphenyl group at position 4 and a thiol at position 2.
- Implications :
- Reduced steric hindrance and lower molecular weight may improve solubility but decrease target-binding specificity compared to the target compound.
(b) 2-(Benzylsulfanyl)-5-(4-Chlorophenyl)-4-(2'-Fluoro-4'-Propyl[1,1'-Biphenyl]-4-yl)Pyrimidine
- Molecular Formula : C₃₂H₂₆ClFN₂S (identical to the target compound) .
- Key Differences :
- The thiol (-SH) group is replaced with a benzylsulfanyl (-S-CH₂C₆H₅) moiety.
- Implications :
- The benzylsulfanyl group increases hydrophobicity and may alter metabolic stability or enzymatic interactions.
Functional Analogues in Pyrimidine Chemistry
(a) 2-(4-Bromophenyl)-4-Chloro-5-Fluoro-6-Methylpyrimidine (CAS 1485604-94-1)
- Molecular Formula : C₁₁H₇BrClFN₂
- Molecular Weight : 301.54 g/mol .
- Key Differences :
- Smaller structure with bromine and methyl substituents.
- Absence of biphenyl or thiol groups.
- Implications :
- Bromine’s electron-withdrawing effect may enhance reactivity in cross-coupling reactions compared to the target compound’s fluorine and chlorine substituents.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The fluorine atom in the biphenyl moiety may induce steric and electronic effects that stabilize π-π stacking interactions in biological targets, a feature absent in non-fluorinated analogues .
- Metabolic Stability : The thiol group in the target compound could make it susceptible to oxidation or conjugation, whereas the benzylsulfanyl variant might exhibit prolonged half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
